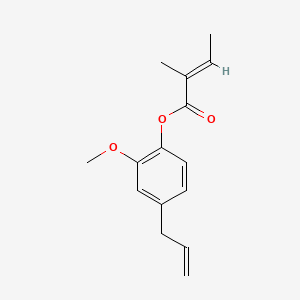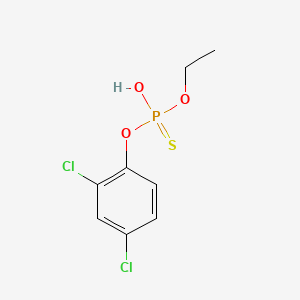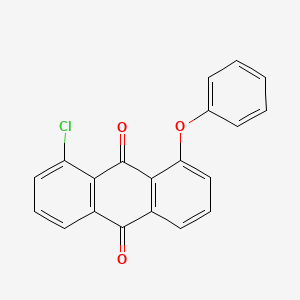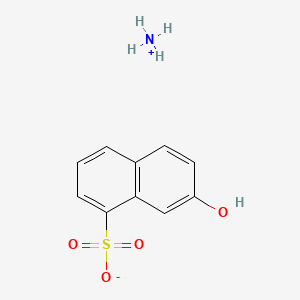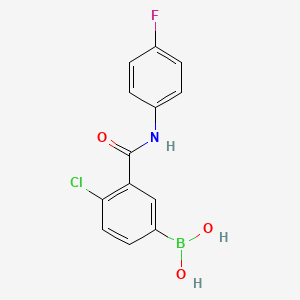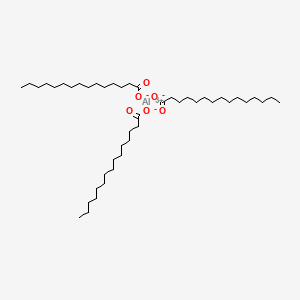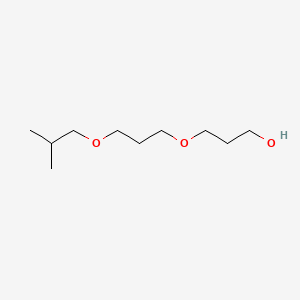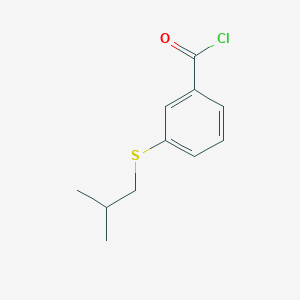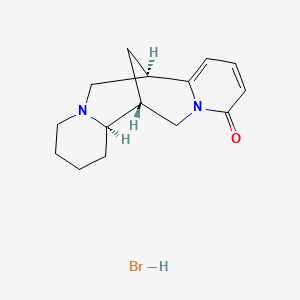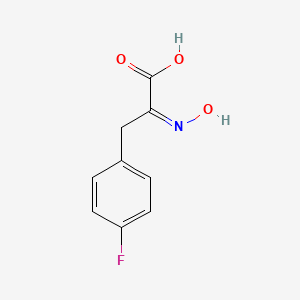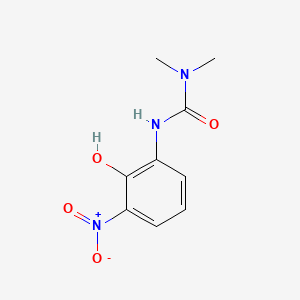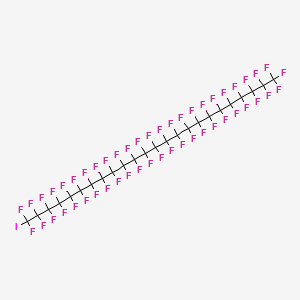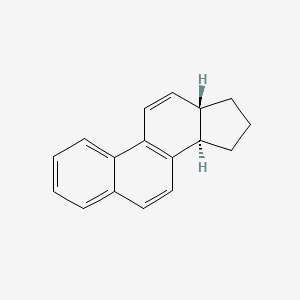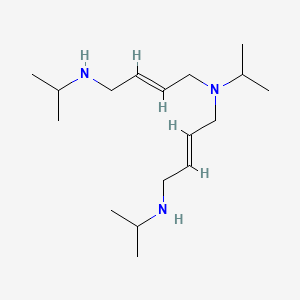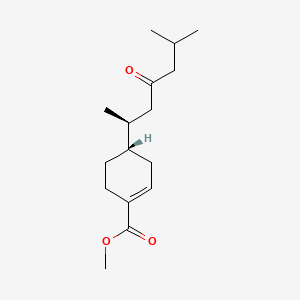
Epi juvabione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epi juvabione, also known as (+)-epijuvabione, is a natural sesquiterpene that exhibits insect juvenile hormone activity. It is a diastereomer of juvabione and is found in the wood of true firs of the genus Abies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of epi juvabione involves several steps, including the use of (+)-norcamphor as a chiral precursor. The key steps include a lipase-mediated kinetic ester-hydrolysis reaction and a cyclopropane ring-expansion reaction . Another method involves the use of sequential Ir-catalyzed hydrogenations to construct the two adjacent stereogenic centers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for industrial use. The use of chiral catalysts and stereoselective reactions are crucial for maintaining the compound’s activity.
化学反応の分析
Types of Reactions: Epi juvabione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s sesquiterpene structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include Ir-catalysts for hydrogenation, lipase enzymes for ester-hydrolysis, and various organic solvents such as dichloromethane and tetrahydrofuran .
Major Products: The major products formed from these reactions include various intermediates that retain the sesquiterpene structure, ultimately leading to the formation of this compound and its diastereomers .
科学的研究の応用
Epi juvabione has several scientific research applications due to its juvenile hormone activity. It is used in:
Chemistry: As a model compound for studying sesquiterpene synthesis and stereoselective reactions.
Biology: In research on insect development and reproduction, as it mimics juvenile hormone activity.
作用機序
Epi juvabione is similar to other juvenile hormone analogues (juvenoids) such as juvabione, todomatuic acid, and dehydrojuvabione. These compounds share a sesquiterpene structure and exhibit juvenile hormone activity. this compound is unique in its specific stereochemistry, which influences its biological activity and effectiveness .
類似化合物との比較
- Juvabione
- Todomatuic acid
- Dehydrojuvabione
Epi juvabione’s unique stereochemistry and its ability to mimic juvenile hormone activity make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
26462-72-6 |
|---|---|
分子式 |
C16H26O3 |
分子量 |
266.38 g/mol |
IUPAC名 |
methyl (4S)-4-[(2S)-6-methyl-4-oxoheptan-2-yl]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H26O3/c1-11(2)9-15(17)10-12(3)13-5-7-14(8-6-13)16(18)19-4/h7,11-13H,5-6,8-10H2,1-4H3/t12-,13+/m0/s1 |
InChIキー |
IIWNDLDEVPJIBT-QWHCGFSZSA-N |
異性体SMILES |
C[C@@H](CC(=O)CC(C)C)[C@H]1CCC(=CC1)C(=O)OC |
正規SMILES |
CC(C)CC(=O)CC(C)C1CCC(=CC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


